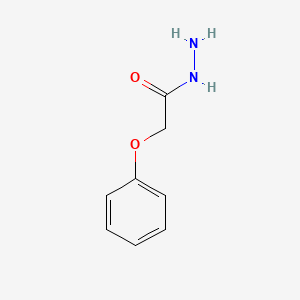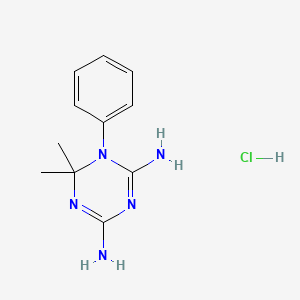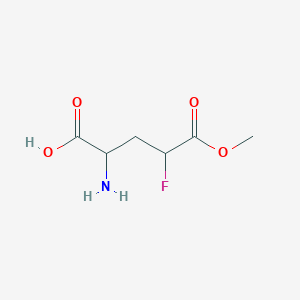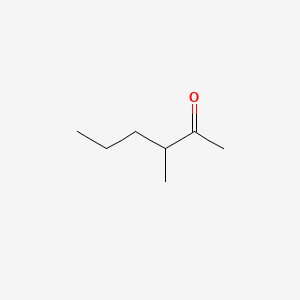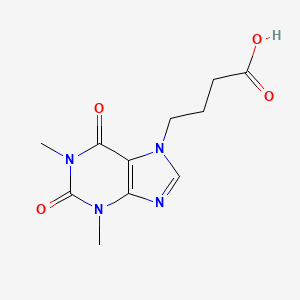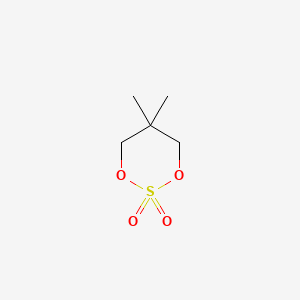
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Overview
Description
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is also known by its IUPAC name, this compound. This compound is a cyclic sulfate and is used in various industrial and scientific applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
Preparation Methods
The synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles
Scientific Research Applications
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use as a drug intermediate or in drug delivery systems.
Industry: It is used as an additive in lithium-ion battery electrolytes to improve low-temperature performance and prevent the intercalation of propylene carbonate into graphite electrodes
Mechanism of Action
The mechanism of action of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide can be compared with other cyclic sulfates such as:
1,3-Propylene sulfate: Similar in structure but lacks the dimethyl groups.
1,2-Ethylene sulfate: A smaller cyclic sulfate with different reactivity and applications
Properties
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKWODGKZEADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073274 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-97-1 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

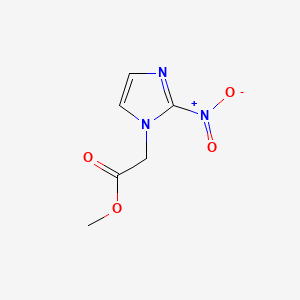
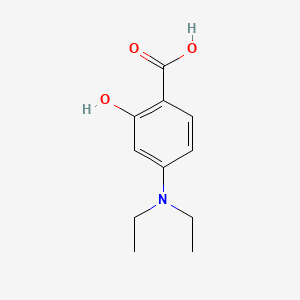
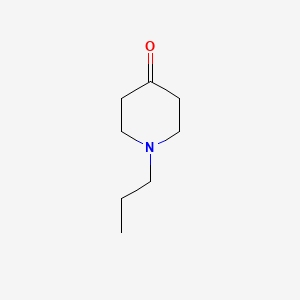

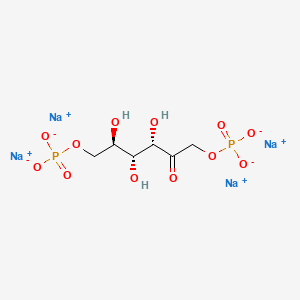
![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)

